molecular formula C9H9Cl2NO2 B124885 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone CAS No. 150805-98-4

1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone

Cat. No. B124885
M. Wt: 234.08 g/mol
InChI Key: QKYODYZOZRZJGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone, also known as CAP-1, is a synthetic compound that has been widely used in scientific research. It belongs to the family of chalcones, which are known for their diverse biological activities. CAP-1 has been found to possess a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer activities. In

Mechanism Of Action

The mechanism of action of 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone is not fully understood. However, it has been suggested that 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone exerts its pharmacological effects by modulating various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone has also been found to inhibit the activity of enzymes such as COX-2 and iNOS, which are involved in the inflammatory response.

Biochemical And Physiological Effects

1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and leukotrienes. 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone has also been found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase. Moreover, 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone has been found to induce cell cycle arrest and apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone has several advantages for lab experiments. It is a synthetic compound, which means that its purity and structure can be precisely controlled. 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone is also relatively stable and can be easily stored. However, 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Moreover, the toxicity and pharmacokinetics of 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone have not been fully elucidated.

Future Directions

There are several future directions for the study of 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone. One potential direction is to explore its therapeutic potential in other diseases such as neurodegenerative disorders and cardiovascular diseases. Another direction is to investigate the structure-activity relationship of 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone and its derivatives to identify more potent and selective compounds. Moreover, the development of novel drug delivery systems for 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone could overcome its solubility and bioavailability issues.

Synthesis Methods

The synthesis of 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone involves the condensation of 2-amino-3-chloro-6-methoxyaniline with 2-chloroacetophenone in the presence of a base catalyst. The reaction takes place in a solvent such as ethanol or methanol, and the product is obtained through crystallization or recrystallization. The purity of the product can be confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone has also been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress. Moreover, 1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone has been found to have anti-cancer activity by inducing apoptosis and inhibiting the growth of cancer cells.

properties

CAS RN

150805-98-4

Product Name

1-(2-Amino-3-chloro-6-methoxyphenyl)-2-chloroethanone

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

1-(2-amino-3-chloro-6-methoxyphenyl)-2-chloroethanone

InChI

InChI=1S/C9H9Cl2NO2/c1-14-7-3-2-5(11)9(12)8(7)6(13)4-10/h2-3H,4,12H2,1H3

InChI Key

QKYODYZOZRZJGO-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)Cl)N)C(=O)CCl

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)N)C(=O)CCl

synonyms

Ethanone, 1-(2-amino-3-chloro-6-methoxyphenyl)-2-chloro-

Origin of Product

United States

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